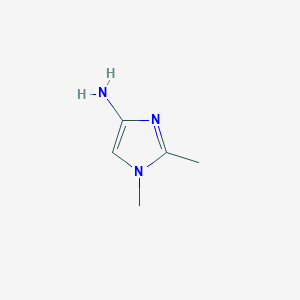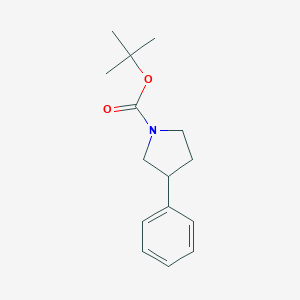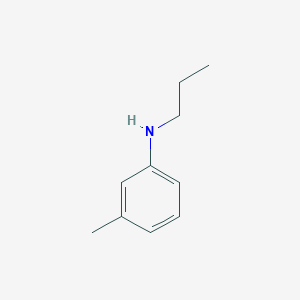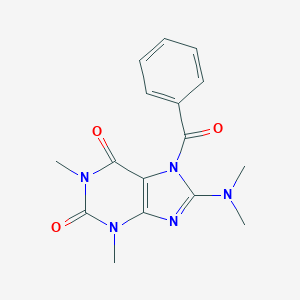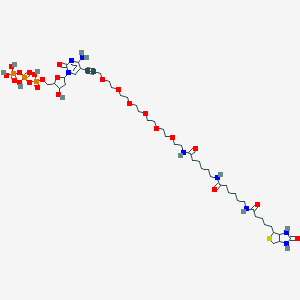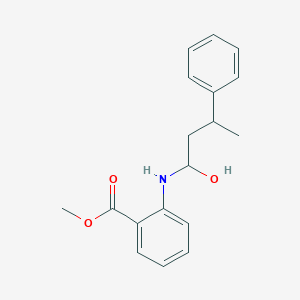
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate, also known as MHPB, is a synthetic compound that has been widely used in scientific research applications. It is a member of the benzamide family and is structurally related to the analgesic drug tramadol. MHPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate is not fully understood, but it is believed to act on multiple targets within the body. It has been shown to bind to mu-opioid receptors, as well as serotonin and norepinephrine transporters. This results in the modulation of neurotransmitter release and the inhibition of pain signals.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, and anxiolytic properties. It has also been shown to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate in lab experiments is its ability to modulate multiple targets within the body, making it a versatile compound for studying various physiological processes. However, its synthetic nature and potential for off-target effects may limit its use in certain experiments.
Direcciones Futuras
There are several potential directions for future research on Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate. One area of interest is its potential as a treatment for chronic pain and inflammation. Additionally, further investigation into its effects on the central nervous system could lead to the development of new treatments for epilepsy and anxiety disorders. Finally, the development of more selective analogs of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate could lead to the creation of more targeted drugs with fewer side effects.
Métodos De Síntesis
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with 1-bromo-3-phenylpropane, followed by reduction with sodium borohydride and subsequent esterification with methyl iodide. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been extensively studied for its potential use as a pain reliever and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine. Additionally, Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been shown to have anticonvulsant and anxiolytic properties, making it a potential treatment for epilepsy and anxiety disorders.
Propiedades
Número CAS |
144761-91-1 |
|---|---|
Nombre del producto |
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate |
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
methyl 2-[(1-hydroxy-3-phenylbutyl)amino]benzoate |
InChI |
InChI=1S/C18H21NO3/c1-13(14-8-4-3-5-9-14)12-17(20)19-16-11-7-6-10-15(16)18(21)22-2/h3-11,13,17,19-20H,12H2,1-2H3 |
Clave InChI |
AEARHBYNCLPVFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2 |
SMILES canónico |
CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2 |
Otros números CAS |
144761-91-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



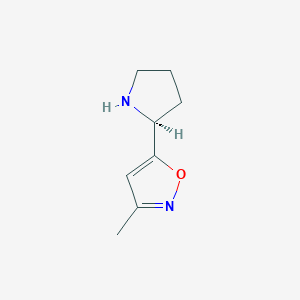
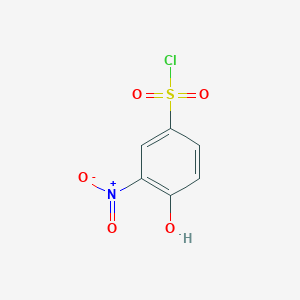
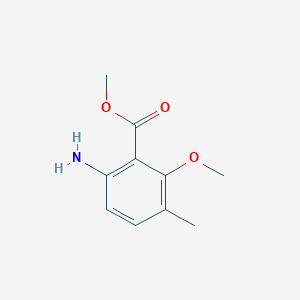
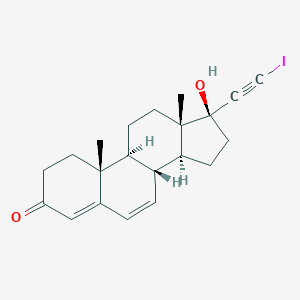
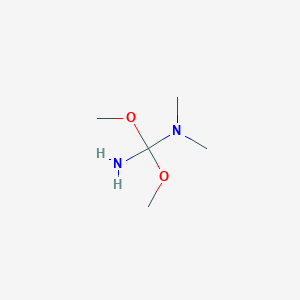
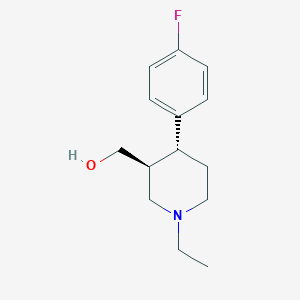
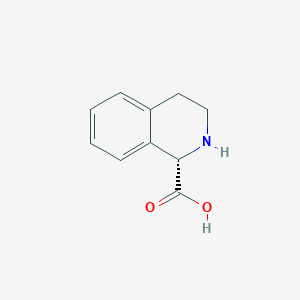
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
